molecular formula C13H14FNO2 B1468390 (2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one CAS No. 1286233-58-6

(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B1468390
CAS RN: 1286233-58-6
M. Wt: 235.25 g/mol
InChI Key: PKQVISGAZAVWOU-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, also known as 4-Fluoro-3-hydroxypyrrolidin-1-ylprop-2-en-1-one, is a synthetic compound that has been studied extensively in recent years. It has a wide range of applications in scientific research, including use in drug development and as a potential therapeutic agent.

Scientific Research Applications

Fluorescent Probes in Biomedical Research

This compound can be utilized in the design of fluorescent probes, which are essential in biomedical research for detecting biomolecules or molecular activities within cells through fluorescence signals . The design principles involve:

Environmental Monitoring

Fluorescent probes derived from this compound can be applied in environmental monitoring to detect pollutants or changes in environmental conditions . They offer a sensitive and non-toxic method for real-time monitoring and data collection.

Food Safety Analysis

In the field of food safety, fluorescent probes based on this compound can be used to detect contaminants or to ensure the quality of food products . Their high sensitivity and selectivity make them suitable for tracing even minute quantities of substances.

Development of Diagnostic Tools

The compound’s properties can be harnessed to develop diagnostic tools for medical applications. It can help in the detection and quantitation of nucleic acids or proteins, which is crucial for both basic research and medical diagnostics .

Advanced Microscopy Techniques

The compound can contribute to the synthesis of fluorophores used in advanced microscopy techniques such as Confocal Laser Scanning Microscopy (CLSM) and Total Internal Reflection Fluorescence (TIRF) microscopy . These techniques are vital for studying cellular processes at high resolution.

Chemical Biology

In chemical biology, the compound can be part of the synthesis of new fluorescent probes. These probes can be used to investigate various research areas, including the study of cell signaling pathways and molecular interactions .

Material Sciences

Lastly, the compound’s fluorescent properties can be applied in material sciences to create smart materials that change their properties in response to specific stimuli, which can be monitored through fluorescence.

Each of these applications leverages the unique properties of “(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one” to serve a specific scientific or industrial need, demonstrating the compound’s versatility and importance in research and development. The above analysis is based on the current understanding and applications of fluorescent probes in various fields as outlined in the provided sources .

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-11-4-1-10(2-5-11)3-6-13(17)15-8-7-12(16)9-15/h1-6,12,16H,7-9H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQVISGAZAVWOU-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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